molecular formula C22H36N2S2 B14328203 3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione CAS No. 106854-49-3

3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione

Cat. No.: B14328203
CAS No.: 106854-49-3
M. Wt: 392.7 g/mol
InChI Key: NBOZDDUVYMTWDD-UHFFFAOYSA-N
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Description

3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a tetradecylamino group attached to the benzothiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione typically involves the reaction of benzothiazole derivatives with tetradecylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Diethylamino)methyl]-1,3-benzothiazole-2(3H)-thione
  • 6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one

Uniqueness

Compared to similar compounds, 3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione is unique due to the presence of the long tetradecyl chain. This structural feature imparts distinct hydrophobic properties, which can influence its solubility, reactivity, and interaction with biological membranes. These unique properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

106854-49-3

Molecular Formula

C22H36N2S2

Molecular Weight

392.7 g/mol

IUPAC Name

3-[(tetradecylamino)methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C22H36N2S2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-19-24-20-16-13-14-17-21(20)26-22(24)25/h13-14,16-17,23H,2-12,15,18-19H2,1H3

InChI Key

NBOZDDUVYMTWDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCN1C2=CC=CC=C2SC1=S

Origin of Product

United States

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